molecular formula C19H24O2 B1215148 Bornyl cinnamate CAS No. 6330-67-2

Bornyl cinnamate

Cat. No.: B1215148
CAS No.: 6330-67-2
M. Wt: 284.4 g/mol
InChI Key: ACTRLDZRLKIJEH-FXOMATFNSA-N
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Description

Bornyl cinnamate is an ester compound formed from the reaction between borneol and cinnamic acid. It is known for its aromatic properties and is often used in the fragrance and flavor industry. The compound has also been studied for its potential biological activities, including antimicrobial and antileishmanial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bornyl cinnamate can be synthesized through the esterification of borneol with cinnamic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bornyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms like alcohols, and substituted compounds with various functional groups .

Comparison with Similar Compounds

Bornyl cinnamate can be compared with other cinnamate esters such as:

  • Ethyl cinnamate
  • Methyl cinnamate
  • Butyl cinnamate

These compounds share similar aromatic properties and biological activities but differ in their specific chemical structures and reactivity. This compound is unique due to its specific ester linkage with borneol, which imparts distinct physical and chemical properties .

Properties

CAS No.

6330-67-2

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H24O2/c1-18(2)15-11-12-19(18,3)16(13-15)21-17(20)10-9-14-7-5-4-6-8-14/h4-10,15-16H,11-13H2,1-3H3/b10-9+/t15-,16+,19+/m0/s1

InChI Key

ACTRLDZRLKIJEH-FXOMATFNSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC=CC=C3

SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC=CC=C3)C)C

Synonyms

bornyl cinnamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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